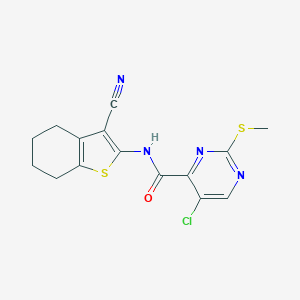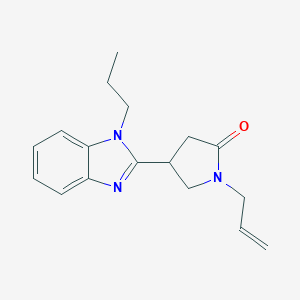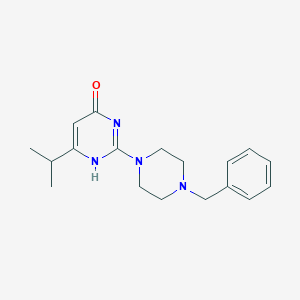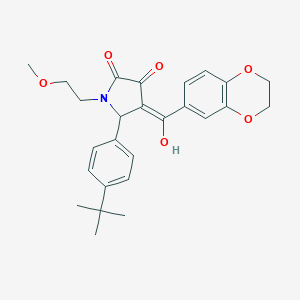![molecular formula C20H11N7OS B255887 6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255887.png)
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]thiazole moiety, a furan ring, and a pyrrolo[2,3-b]pyrazine core, making it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and furan intermediates, which are then coupled with the pyrrolo[2,3-b]pyrazine core through various condensation and cyclization reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
科学研究应用
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . Detailed studies on its binding affinity, molecular docking, and biological assays are essential to elucidate its precise mechanism of action .
相似化合物的比较
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: This compound shares the benzo[d]thiazole moiety and has been studied for its antitumor activities.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties, this compound is used in optoelectronic applications.
N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide: This compound is explored for its catalytic activities in hydrogenation reactions.
Uniqueness
6-amino-7-(1,3-benzothiazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile stands out due to its combination of the benzo[d]thiazole, furan, and pyrrolo[2,3-b]pyrazine moieties, which confer unique electronic and steric properties. These features make it a versatile compound for various scientific applications, distinguishing it from other similar compounds .
属性
分子式 |
C20H11N7OS |
|---|---|
分子量 |
397.4 g/mol |
IUPAC 名称 |
6-amino-7-(1,3-benzothiazol-2-yl)-5-(furan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H11N7OS/c21-8-13-14(9-22)25-19-17(24-13)16(18(23)27(19)10-11-4-3-7-28-11)20-26-12-5-1-2-6-15(12)29-20/h1-7H,10,23H2 |
InChI 键 |
YWDFXOJQSUOAQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=CO5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B255806.png)

![N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetraazol-5-yl}sulfanyl)acetamide](/img/structure/B255808.png)


![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)
![2-{[2-(2-methoxyphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)
![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B255826.png)
![ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)
![3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B255831.png)
